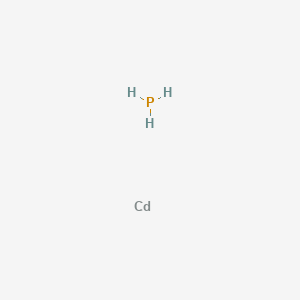
Cadmium;phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium phosphane is a chemical compound composed of cadmium and phosphane. Cadmium is a soft, bluish-white metal that is chemically similar to zinc and mercury. Phosphane, also known as phosphine, is a colorless, flammable, and toxic gas with the chemical formula PH₃. The combination of cadmium and phosphane results in a compound that has unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cadmium phosphane can be synthesized through several methods. One common method involves the reaction of cadmium chloride with sodium phosphide in an inert atmosphere. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. Another method involves the direct reaction of cadmium metal with phosphane gas at high temperatures.
Industrial Production Methods
In industrial settings, cadmium phosphane is often produced through the reduction of cadmium compounds with phosphane gas. This process requires precise control of temperature and pressure to ensure the formation of the desired product. The use of catalysts can also enhance the efficiency of the reaction and improve the yield of cadmium phosphane.
Analyse Chemischer Reaktionen
Types of Reactions
Cadmium phosphane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Cadmium phosphane can be oxidized to form cadmium oxide and phosphoric acid. This reaction typically occurs in the presence of oxygen or other oxidizing agents.
Reduction: Cadmium phosphane can be reduced to form cadmium metal and phosphane gas. This reaction is often carried out using reducing agents such as hydrogen gas.
Substitution: Cadmium phosphane can undergo substitution reactions with halogens to form cadmium halides and phosphane derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of cadmium phosphane include oxygen, hydrogen, halogens, and various acids and bases. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from the reactions of cadmium phosphane include cadmium oxide, cadmium halides, phosphoric acid, and phosphane derivatives. These products have various applications in different fields, including chemistry, biology, and industry.
Wissenschaftliche Forschungsanwendungen
Cadmium phosphane has several scientific research applications due to its unique properties.
Chemistry: In chemistry, cadmium phosphane is used as a reagent in various synthetic reactions. It is also used in the preparation of cadmium-based catalysts for chemical transformations.
Biology: In biology, cadmium phosphane is used in studies related to the toxicity and environmental impact of cadmium compounds. It is also used in the development of biosensors for detecting cadmium ions in biological samples.
Medicine: In medicine, cadmium phosphane is studied for its potential use in cancer therapy. Research has shown that cadmium compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer drugs.
Industry: In industry, cadmium phosphane is used in the production of semiconductors and photovoltaic cells. It is also used in the manufacture of pigments and coatings.
Wirkmechanismus
The mechanism of action of cadmium phosphane involves its interaction with various molecular targets and pathways.
Molecular Targets: Cadmium phosphane can bind to proteins and enzymes, altering their structure and function. This binding can disrupt cellular processes and lead to toxicity.
Pathways Involved: Cadmium phosphane can induce oxidative stress by generating reactive oxygen species (ROS). This oxidative stress can damage cellular components, including DNA, proteins, and lipids, leading to cell death. Additionally, cadmium phosphane can interfere with calcium signaling pathways, further contributing to its toxic effects.
Vergleich Mit ähnlichen Verbindungen
Cadmium phosphane can be compared with other cadmium and phosphane compounds to highlight its uniqueness.
Cadmium Compounds: Similar cadmium compounds include cadmium chloride, cadmium oxide, and cadmium sulfate. Compared to these compounds, cadmium phosphane has distinct properties due to the presence of the phosphane group.
Phosphane Compounds: Similar phosphane compounds include phosphane itself, diphosphane, and triphosphane. Cadmium phosphane differs from these compounds due to the presence of cadmium, which imparts unique chemical and physical properties.
List of Similar Compounds
- Cadmium chloride
- Cadmium oxide
- Cadmium sulfate
- Phosphane
- Diphosphane
- Triphosphane
Eigenschaften
Molekularformel |
CdH3P |
|---|---|
Molekulargewicht |
146.41 g/mol |
IUPAC-Name |
cadmium;phosphane |
InChI |
InChI=1S/Cd.H3P/h;1H3 |
InChI-Schlüssel |
KXMBYLNCLXOBRV-UHFFFAOYSA-N |
Kanonische SMILES |
P.[Cd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine](/img/structure/B12300853.png)
![methyl 2-[[2-[[2-[2-[[2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B12300861.png)
![3-(4-Chlorophenyl)-6-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12300865.png)
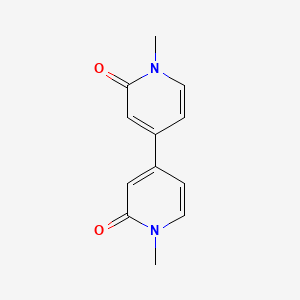
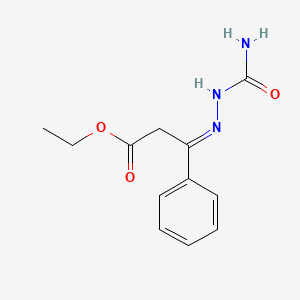
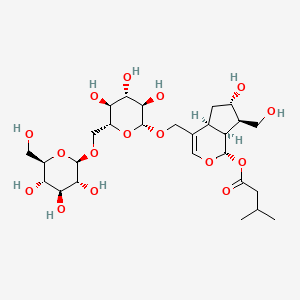
![1,13,13-Trimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B12300896.png)
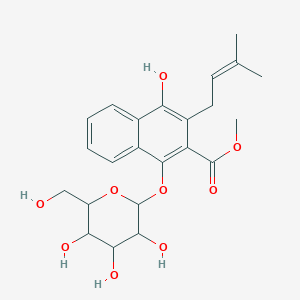
![2-diphenylphosphanyl-N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]benzamide](/img/structure/B12300914.png)
![[2,2'-Binaphthalene]-7,7'(8H,8'H)-dione, 1,1',6,6'-tetrahydroxy-3,3'-dimethyl-5,5'-bis(1-methylethyl)-8,8'-bis[[[2-(sulfooxy)ethyl]amino]methylene]-, sodium salt (1:2)](/img/structure/B12300922.png)
![4H-1-Benzopyran-4-one, 7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-3-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12300933.png)
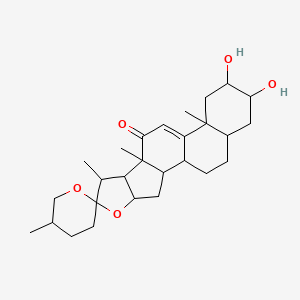
![tert-Butyl (S)-2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanoate](/img/structure/B12300938.png)
![[10,12,14,16,23-Pentahydroxy-6,10,19-trimethyl-13-(2-methylbutanoyloxy)-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2-hydroxy-2-methylbutanoate](/img/structure/B12300939.png)
